6-Bromophenanthridine

Description

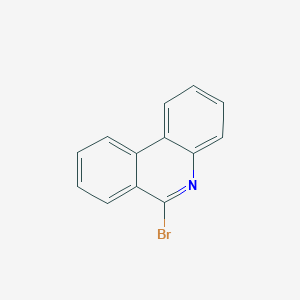

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromophenanthridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWZNUNCVLSUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449768 | |

| Record name | 6-bromophenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17613-40-0 | |

| Record name | 6-bromophenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Bromophenanthridine

Approaches from Phenanthridin-6(5H)-one

A prevalent and direct route to 6-bromophenanthridine involves the chemical modification of phenanthridin-6(5H)-one. This lactam precursor provides a stable and accessible starting point for introducing the bromo substituent at the 6-position.

Conversion utilizing Phosphorus Halides

The conversion of phenanthridin-6(5H)-one to this compound is efficiently achieved through the use of phosphorus halides. thieme-connect.deumanitoba.ca This halogenation is a standard and effective method for transforming the carbonyl group of the lactam into a reactive halide.

One documented procedure involves reacting phenanthridin-6(5H)-one with phosphorus tribromide (PBr₃). thieme-connect.de In a specific example, the reaction was carried out by heating a suspension of phenanthridin-6(5H)-one in toluene (B28343) with phosphorus tribromide and bromine. This process yielded this compound as colorless needles. thieme-connect.de Another approach utilizes phosphorus oxybromide (POBr₃) for the same transformation. umanitoba.ca

Detailed reaction conditions from a representative synthesis are provided in the table below:

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |

| Phenanthridin-6(5H)-one | PBr₃, Br₂ | Toluene | Heated from 20°C to 110°C over 2 hours, then refluxed for 5 hours | 61% | thieme-connect.de |

| Phenanthridinone | POBr₃ | - | - | - | umanitoba.ca |

Mechanistic Considerations in Halogenation Processes

The halogenation of phenanthridin-6(5H)-one with phosphorus halides is believed to proceed through a well-understood mechanistic pathway. The lone pair of electrons on the lactam oxygen atom initiates a nucleophilic attack on the phosphorus atom of the phosphorus halide (e.g., PBr₃ or POBr₃). This initial step results in the formation of a reactive intermediate.

This intermediate is highly susceptible to nucleophilic attack by the halide ion (Br⁻) present in the reaction mixture. The bromide ion attacks the electrophilic carbon at the 6-position of the phenanthridine (B189435) ring system. This attack leads to the displacement of the oxygen-phosphorus group and the formation of the carbon-bromine bond, yielding this compound. The stability of the aromatic phenanthridine ring provides the driving force for this substitution reaction.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.comwikipedia.orgsigmaaldrich.com In the context of phenanthridine chemistry, these methods are employed to functionalize the this compound core, introducing a wide array of substituents.

Suzuki Cross-Coupling in the Synthesis of Substituted Bromophenanthridines

The Suzuki cross-coupling reaction, which typically involves the coupling of an organoboron compound with a halide, is a powerful method for creating carbon-carbon bonds. libretexts.orgmdpi.com While the provided search results focus on the synthesis of phenanthridinones via Suzuki coupling followed by cyclization, the reverse application—using this compound as a substrate—is a logical and widely practiced extension for synthesizing 6-arylphenanthridines. researchgate.netresearchgate.net This reaction would involve coupling this compound with various arylboronic acids or their esters in the presence of a palladium catalyst and a base. The general utility of Suzuki coupling for aryl halides supports its application in functionalizing the 6-position of the phenanthridine scaffold. libretexts.orgharvard.edu

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines |

| 5-bromoindole | Phenylboronic acid | Pd-nanoparticles | - | - | 5-phenylindole |

This table illustrates representative Suzuki coupling reactions with different bromo-substituted heterocycles, demonstrating the versatility of the method.

Other Cross-Coupling Reactions for Functionalization

Beyond the Suzuki reaction, other palladium-catalyzed cross-coupling methods are instrumental in diversifying the functionality of the phenanthridine core.

The Sonogashira coupling allows for the introduction of alkyne moieties by coupling a terminal alkyne with an aryl halide. jk-sci.comwikipedia.orglibretexts.orgorganic-chemistry.org This reaction, catalyzed by palladium and a copper(I) co-catalyst, can be applied to this compound to synthesize 6-alkynylphenanthridines. umanitoba.caorganic-chemistry.org These products can serve as precursors for more complex structures.

The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds. numberanalytics.comwikipedia.orgsigmaaldrich.comursinus.edu This reaction enables the coupling of amines with aryl halides, and it can be used to introduce primary or secondary amine substituents at the 6-position of the phenanthridine ring by reacting this compound with a suitable amine in the presence of a palladium catalyst and a strong base. numberanalytics.comumanitoba.ca

Direct Bromination and Regioselectivity Considerations

Direct bromination of the phenanthridine ring system presents another synthetic route. However, controlling the position of bromination (regioselectivity) is a significant challenge. numberanalytics.comresearchgate.net The electronic properties of the phenanthridine nucleus dictate the preferred sites for electrophilic substitution.

In related heterocyclic systems like quinolines, the position of bromination is highly dependent on the reaction conditions and the nature of substituents already present on the ring. acgpubs.org For instance, the bromination of 8-methoxyquinoline (B1362559) results in regioselective bromination at the C-5 position. acgpubs.org However, direct bromination of unsubstituted phenanthridine is less straightforward. The presence of the nitrogen atom influences the electron density distribution across the aromatic rings, and predicting the outcome can be complex. Theoretical calculations are often employed to analyze the positional selectivity of electrophilic aromatic bromination. researchgate.net For phenanthridine, electrophilic attack is generally less facile than in simpler aromatic systems. numberanalytics.com The development of highly regioselective direct bromination methods for phenanthridine remains an area of active research.

Electrophilic Bromination of the Phenanthridine Nucleus

The direct introduction of a bromine atom onto the phenanthridine skeleton can be accomplished via electrophilic aromatic substitution. This process involves the reaction of phenanthridine with a brominating agent, where the electron-rich aromatic system of the phenanthridine acts as a nucleophile. The reaction typically proceeds through the formation of a positively charged intermediate known as a Wheland intermediate or arenium ion. researchgate.net The stability of this intermediate influences the position of the substitution.

For an electrophilic aromatic bromination to occur, a bromoarenium ion is typically formed as a reaction intermediate. researchgate.net The inherent stability associated with the aromaticity of the phenanthridine ring is temporarily lost during the formation of this σ-complex. researchgate.net The choice of brominating agent and reaction conditions is crucial for achieving successful bromination. Common reagents include molecular bromine (Br₂), often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) to generate a more potent electrophile (Br⁺). Another widely used reagent is N-bromosuccinimide (NBS), which can provide a source of electrophilic bromine under various conditions. researchgate.net

Positional Selectivity in Bromination Reactions

The phenanthridine nucleus possesses multiple non-equivalent positions available for electrophilic attack, leading to the potential for a mixture of isomeric products. researchgate.net The positional selectivity of the bromination is governed by the electronic properties of the phenanthridine ring system. Theoretical calculations, such as those based on electron density, can help predict the most likely sites of electrophilic substitution. researchgate.net

Experimental studies on the bromination of phenanthridine have revealed that the reaction can yield a mixture of monobrominated products. In one investigation, the bromination of phenanthridine with bromine in the presence of silver sulfate (B86663) in sulfuric acid resulted in the formation of 2-bromo-, 4-bromo-, and 10-bromophenanthridine, with the 10-position being the most favored, followed by the 4- and 2-positions. researchgate.net This observed order of reactivity (10 > 4 > 2) is better predicted by electron density calculations for the neutral molecule. researchgate.net It is important to note that a significant portion of the starting material may remain unreacted, and small amounts of dibromophenanthridines can also be produced. researchgate.net The separation of these isomers often requires chromatographic techniques. researchgate.net The presence of a basic nitrogen atom in the heterocycle can lead to protonation or complexation with acidic halogenating reagents, which deactivates the ring towards electrophilic attack. researchgate.net

| Product | Relative Abundance |

| 10-Bromophenanthridine | Major |

| 4-Bromophenanthridine (B13691802) | Moderate |

| 2-Bromophenanthridine | Minor |

| Dibromophenanthridines | Trace |

| Unreacted Phenanthridine | Significant |

Table 1: Positional Selectivity in the Bromination of Phenanthridine.

Ring-Closure and Annulation Reactions Leading to Bromophenanthridines

An alternative and often more regioselective approach to synthesizing bromophenanthridines involves the construction of the phenanthridine ring system from acyclic or simpler cyclic precursors that already contain the desired bromine substituent.

Derivatives from 2-Bromobenzoic Acid and Anilines

A common strategy for constructing the phenanthridine skeleton involves the Ullmann condensation. This reaction can be adapted to synthesize bromophenanthridines by using appropriately substituted starting materials. For instance, the reaction of a 2-bromobenzoic acid with an aniline (B41778) derivative can produce an N-phenylanthranilic acid intermediate. chemspider.comnih.gov Subsequent cyclization of this intermediate leads to the formation of a phenanthridinone.

The synthesis of N-phenylanthranilic acid is achieved by reacting 2-bromobenzoic acid with aniline in the presence of a copper catalyst and a base, such as potassium carbonate. chemspider.com This N-aryl anthranilic acid can then be cyclized. The phenanthridin-6(5H)-one can then be converted to this compound. thieme-connect.de This conversion is a direct process and typically affords the product in good yield. thieme-connect.de For example, the reaction of phenanthridin-6(5H)-one with phosphorus tribromide yields this compound. thieme-connect.de

| Reactant 1 | Reactant 2 | Intermediate | Product |

| 2-Bromobenzoic Acid | Aniline | N-Phenylanthranilic Acid | Phenanthridin-6(5H)-one |

| Phenanthridin-6(5H)-one | Phosphorus Tribromide | - | This compound |

Table 2: Synthesis of this compound via Phenanthridinone Intermediate.

Cascade Reactions for Phenanthridine Scaffold Construction

Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway to complex molecules like phenanthridines in a single synthetic operation. These reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next.

Several cascade methodologies have been developed for the synthesis of the phenanthridine core. rsc.orgnih.gov One such approach involves the copper-catalyzed coupling of diaryliodonium salts and nitriles, which undergoes a subsequent cyclization to form the phenanthridine scaffold. rsc.orgnih.gov Another efficient method utilizes a Hendrickson reagent to initiate a cascade annulation of biphenyl-2-amine amides under mild, metal-free conditions. thieme-connect.com This process involves the conversion of a stable amide to a reactive imido-carbonium intermediate, followed by an intramolecular Friedel–Crafts reaction. thieme-connect.com While these methods are powerful for constructing the core phenanthridine structure, the introduction of a bromine atom at a specific position would depend on the appropriate substitution of the starting materials. For example, using a biphenyl-2-amine amide bearing a bromine atom can lead to the corresponding bromophenanthridine. thieme-connect.com

Derivatization from Other Halophenanthridine Precursors

The synthesis of this compound can also be achieved by converting other 6-halophenanthridines. A key precursor in this context is 6-chlorophenanthridine (B98449), which can be prepared from phenanthridin-6(5H)-one. The reaction of phenanthridin-6(5H)-one with a halogenating agent like phosphorus oxychloride can yield 6-chlorophenanthridine.

While direct conversion of 6-chlorophenanthridine to this compound is less commonly reported, halogen exchange reactions (Finkelstein reaction) are a staple in organic synthesis. Such a transformation would likely involve reacting 6-chlorophenanthridine with a bromide salt, such as sodium bromide, in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide, potentially with a catalyst. However, a more common and practical route is the synthesis from the corresponding phenanthridinone. The conversion of phenanthridin-6(5H)-one to this compound is described as a straightforward process. thieme-connect.de For example, treatment of phenanthridin-6(5H)-one with phosphorus tribromide has been shown to produce this compound in a 61% yield. thieme-connect.de

| Precursor | Reagent | Product |

| Phenanthridin-6(5H)-one | Phosphorus Tribromide | This compound |

Table 3: Derivatization to this compound.

Chemical Reactivity and Functional Group Transformations of 6 Bromophenanthridine

Nucleophilic Substitution at the C6 Position

The C6 position of the phenanthridine (B189435) nucleus is electron-deficient, a characteristic enhanced by the electronegative nitrogen atom at position 5. This inherent electronic property makes it an electrophilic center, primed for attack by various nucleophiles.

Reaction with Imidazole (B134444) Derivatives for N-Heterocyclic Carbene Precursors

A significant application of the reactivity of 6-bromophenanthridine is in the synthesis of N-heterocyclic carbene (NHC) precursors. NHCs are a class of stable carbenes that have found widespread use as ligands in organometallic catalysis. The synthesis of phenanthridine-tethered imidazolium (B1220033) salts, which are direct precursors to these NHCs, can be achieved through the nucleophilic substitution of the bromine atom at the C6 position by imidazole derivatives.

The reaction involves the direct attack of an imidazole derivative, such as 1-methylimidazole (B24206), on this compound. This substitution reaction leads to the formation of a phenanthridine-substituted imidazolium salt. sigmaaldrich.com For instance, the reaction of this compound with 1-methylimidazole yields 6-(1-methylimidazolium)phenanthridine bromide. These resulting imidazolium salts can then be deprotonated to generate the corresponding N-heterocyclic carbene, which can be installed on various metal centers, like silver, using a base such as silver(I) oxide. sigmaaldrich.com

| Reactant 1 | Reactant 2 | Product | Application |

| This compound | 1-Methylimidazole | 6-(1-Methylimidazolium)phenanthridine bromide | N-Heterocyclic Carbene Precursor |

| 6-Chlorophenanthridine (B98449) | Imidazole | 6-Imidazolylphenanthridine | Intermediate for NHC Precursors |

This synthetic route provides access to novel NHC ligands incorporating a π-extended phenanthridine unit, which can influence the electronic and steric properties of the resulting metal complexes. sigmaaldrich.com

General Principles of Nucleophilic Attack on the Phenanthridine Core

The phenanthridine core is an example of a nitrogen-containing heterocyclic aromatic system. The nitrogen atom, being more electronegative than carbon, polarizes the C=N bond and reduces the electron density at the adjacent carbon atom (C6). This effect makes the C6 position the most electrophilic site in the molecule and, therefore, the primary target for nucleophilic attack.

The general principle of nucleophilic aromatic substitution (SNAr) on such electron-deficient heteroaromatic systems involves the addition of a nucleophile to the electrophilic carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group, in this case, the bromide ion, restores the aromaticity of the ring and yields the substituted product.

The susceptibility of the phenanthridine core to nucleophilic attack can be understood by considering its electronic structure. The fusion of benzene (B151609) rings to the pyridine (B92270) core (benzannulation) helps to stabilize the lowest unoccupied molecular orbital (LUMO), enhancing its electron-accepting properties. sigmaaldrich.com This stabilization facilitates the addition of a nucleophile. The reactivity trend for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. However, even with bromine as the leaving group, facile substitution reactions occur with a range of nucleophiles, including amines, alcohols, and thiols, particularly when assisted by polar solvents or catalysts. uniurb.it

Directed Lithiation and Subsequent Quenching Reactions

Beyond its role as a leaving group in substitution reactions, the bromine atom on this compound can be exploited to generate organometallic intermediates through processes like lithium-halogen exchange.

Lithium-Halogen Exchange on Bromophenanthridines

Lithium-halogen exchange is a powerful and rapid reaction in organometallic chemistry used to convert organic halides into organolithium compounds. nih.gov This reaction is particularly efficient for aryl bromides. In the case of bromophenanthridines, treatment with a strong organolithium base, such as sec-butyllithium (B1581126) (sec-BuLi) or n-butyllithium (n-BuLi), at low temperatures results in the exchange of the bromine atom for a lithium atom. nih.govmolaid.com

This exchange is a kinetically controlled process, and its rate generally follows the trend I > Br > Cl for the halogen. nih.gov The reaction proceeds via the formation of an "ate-complex" intermediate. libretexts.org This method provides a direct route to 6-lithiophenanthridine and its derivatives from their corresponding bromo-precursors.

Formation of Organometallic Intermediates

The 6-lithiophenanthridine species generated via lithium-halogen exchange is a potent nucleophile and a versatile organometallic intermediate. molaid.com It can be readily reacted in situ with a wide variety of electrophiles to introduce new functional groups at the C6 position. This "quench" step allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

For example, quenching the lithiated intermediate with an electrophile like (chloro)diphenylphosphine would yield a phosphine-functionalized phenanthridine. molaid.com This strategy significantly expands the synthetic utility of this compound, allowing for the introduction of functionalities that are not accessible through direct nucleophilic substitution.

| Starting Material | Reagent | Intermediate | Electrophile (Quench) | Final Product |

| 2-Methyl-4-bromophenanthridine | sec-BuLi | 2-Methyl-4-lithiophenanthridine | (Chloro)diphenylphosphine | (2-Methylphenanthridin-4-yl)diphenylphosphine |

| Aryl Bromide | n-BuLi | Aryllithium | Carbon Dioxide (CO₂) | Aryl Carboxylic Acid |

| Aryl Bromide | t-BuLi | Aryllithium | N,N-Dimethylformamide (DMF) | Aryl Aldehyde |

Transformations Involving the Bromine Atom

The bromine atom in this compound serves as a key handle for various metal-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in modern organic synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are particularly effective with aryl bromides like this compound. nobelprize.orgrsc.org These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (for Suzuki) or coordination of the coupling partner, and finally reductive elimination to yield the product and regenerate the catalyst. nobelprize.org

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl structure. This has been applied to synthesize derivatives of 4-bromophenanthridine (B13691802). umanitoba.ca

Heck Reaction: This involves the coupling of the aryl bromide with an alkene to form a substituted alkene. rsc.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. This method has been used for the amination of bromophenanthridine derivatives. umanitoba.ca

These transformations highlight the versatility of the bromine atom, enabling the synthesis of complex phenanthridine derivatives with diverse functionalities.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Bond Formed |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Base | C-C (Aryl-Aryl) |

| Heck Reaction | Alkene (e.g., Acrylate) | Pd(OAc)₂ / Phosphine (B1218219) Ligand / Base | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | Pd₂(dba)₃ / Ligand (e.g., BINAP) / Base | C-N |

Transition Metal-Catalyzed Coupling Reactions for Further Functionalization

The carbon-bromine bond in this compound serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are particularly prominent for this purpose, offering mild and efficient pathways to functionalized phenanthridines. beilstein-journals.orgnumberanalytics.com Key examples of these transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govwikipedia.org For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 6-position. The general reactivity for aryl halides in Suzuki coupling is I > Br > Cl. wikipedia.orgharvard.edu The reaction is compatible with a wide range of functional groups and benefits from the commercial availability and low toxicity of boronic acid reagents. nih.gov

A typical Suzuki-Miyaura coupling reaction involves an aryl halide, a boronic acid, a palladium catalyst (often with a phosphine ligand), and a base in a suitable solvent. harvard.edumdpi.com The choice of ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. mdpi.comresearchgate.net For instance, electron-rich phosphine ligands can be beneficial for less reactive aryl chlorides, while bulky ligands help to prevent side reactions. sigmaaldrich.comwuxiapptec.com

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgscirp.org It is an invaluable tool for synthesizing arylalkynes, which are important intermediates in the preparation of more complex structures, including natural products and pharmaceuticals. wikipedia.orgscirp.org The reaction can often be carried out under mild conditions. wikipedia.org

For this compound, Sonogashira coupling provides a direct route to 6-alkynylphenanthridines. The reactivity of the aryl halide follows the general trend I > Br > Cl > OTf. wikipedia.org While traditional Sonogashira reactions use a copper co-catalyst, copper-free versions have been developed to avoid issues related to homocoupling of the alkyne and to simplify purification. nih.govlibretexts.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org It allows for the coupling of this compound with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand coordinated to the palladium catalyst. sigmaaldrich.comlibretexts.org Different generations of ligands have been developed to improve reaction efficiency, expand the scope of compatible amines, and allow for milder reaction conditions. wikipedia.orgwuxiapptec.com The choice of base is also critical, with common options including sodium t-butoxide, cesium carbonate, and lithium bis(trimethylsilyl)amide (LHMDS). sigmaaldrich.comlibretexts.org

Applications in Building Complex Molecular Architectures

The functionalized phenanthridine derivatives synthesized via the aforementioned coupling reactions are valuable building blocks for constructing more elaborate and complex molecular architectures. numberanalytics.com The ability to strategically introduce aryl, alkynyl, and amino substituents onto the phenanthridine scaffold opens pathways to novel materials and compounds with potential applications in medicinal chemistry and materials science. beilstein-journals.orgchim.it

For example, the Suzuki-Miyaura coupling of this compound with various arylboronic acids can generate 6-arylphenanthridines. These biaryl structures are common motifs in biologically active molecules and advanced materials. beilstein-journals.org A one-pot strategy involving the Suzuki coupling of an ortho-bromoaldehyde with an ortho-aminobenzeneboronic acid can directly yield the phenanthridine core, demonstrating the power of these reactions in convergent synthesis. researchgate.net Similarly, cascade reactions that combine a palladium-catalyzed coupling with a subsequent intramolecular cyclization can efficiently assemble complex heterocyclic systems based on the phenanthridine framework. rsc.org

The alkynyl groups introduced via Sonogashira coupling can participate in further transformations, such as cycloaddition reactions or intramolecular cyclizations, to build fused ring systems. The amino groups installed through Buchwald-Hartwig amination can serve as points for further derivatization or as key pharmacophores in drug design. The strategic application of these coupling reactions on the this compound template allows chemists to engage in modular synthesis, systematically assembling complex molecules with precise control over their final structure and properties. chim.itrsc.org

Coordination Chemistry and Ligand Design Based on 6 Bromophenanthridine

Design and Synthesis of Phenanthridine-Derived Ligands

The functionalization of 6-bromophenanthridine is a key step in creating bespoke ligands for coordination with various metal centers. The bromine atom acts as a versatile synthetic anchor for introducing different donor functionalities.

N-Heterocyclic Carbene (NHC) Ligands Derived from 6-Halophenanthridines

N-Heterocyclic carbenes (NHCs) have become a cornerstone of modern coordination chemistry due to their strong σ-donating properties, which lead to the formation of highly stable metal complexes. The synthesis of NHC proligands tethered to a phenanthridine (B189435) unit can be achieved starting from 6-halophenanthridines.

A common synthetic route involves the initial preparation of this compound, which is then elaborated into a phenanthridine-tethered imidazolium (B1220033) salt. These imidazolium salts, which can be isolated with various counterions such as chloride (Cl⁻), bromide (Br⁻), or hexafluorophosphate (B91526) (PF₆⁻), are the direct precursors to the NHC ligands. researchgate.net The deprotonation of these salts, often accomplished in situ using a base like silver(I) oxide (Ag₂O), generates the free carbene, which can then be directly coordinated to a metal center. researchgate.net This method allows for the creation of ligands that combine the strong σ-donation of the NHC moiety with the extended π-system of the phenanthridine backbone.

Table 1: Synthesis of Phenanthridine-Tethered Imidazolium Salts

| Starting Material | Reagents | Product | Reference |

|---|

Phosphine-Phenanthridine Hybrid Ligands

Hybrid ligands that incorporate both a soft phosphine (B1218219) donor and a nitrogen-based N-heterocycle are of significant interest due to their ability to stabilize various metal oxidation states and their applications in catalysis. The 6-position of phenanthridine is an ideal site for the introduction of a phosphine or phosphine oxide group.

A notable method for creating such ligands is the photocatalytic synthesis of 6-phosphorylated phenanthridines. This approach involves a tandem radical addition/cyclization/aromatization reaction of 2-isocyanobiphenyls with diarylphosphine oxides. rsc.org This metal-free process, often using an organic dye like Rose Bengal as a photocatalyst and air as the terminal oxidant, provides a direct route to 6-(diarylphosphoryl)phenanthridines. rsc.org These phosphine oxides can then be reduced to the corresponding phosphines, yielding P^N hybrid ligands where the phenanthridine nitrogen and the phosphine phosphorus can coordinate to a metal center. Research has also explored the synthesis of ligands such as 6-diphenylphosphino phenanthridine for the formation of copper(I) complexes. umanitoba.ca

Bidentate N^N Donor Ligands

Bidentate N^N ligands, such as 2,2'-bipyridine (B1663995) (bpy) and its derivatives, are fundamental in coordination chemistry, particularly for constructing stable octahedral complexes with metals like ruthenium. Extending the π-system of these ligands through benzannulation, such as in phenanthridine-based systems, can significantly alter the electronic and photophysical properties of the resulting metal complexes.

Starting from 6-halophenanthridines, it is possible to synthesize bpy-style (N^N)₂ biphenanthridine proligands. researchgate.net A key example is 6,6'-biphenanthridine (biphe), which can be synthesized through methods like the stoichiometric alkali metal-mediated reductive coupling of phenanthridine or the intermolecular reductive elimination from a 6-phenanthridinylgold(I) precursor. worktribe.com This ligand features two phenanthridine units linked at the 6-positions, creating a bidentate N^N coordination site analogous to bpy but with a much larger, more rigid, and electronically distinct aromatic system. worktribe.comnih.gov

Formation and Characterization of Metal Complexes

The diverse ligands synthesized from this compound readily form coordination complexes with a variety of transition metals. The electronic and steric properties of the phenanthridine-based ligands play a crucial role in determining the structure, stability, and reactivity of these metal complexes.

Coordination with Late First-Row Transition Metals (e.g., Fe(II), Cu(II))

The coordination chemistry of phenanthridine-derived ligands with late first-row transition metals is an area of growing interest, particularly for developing catalysts and functional materials from earth-abundant elements.

Iron(II) Complexes: Phenanthridine-based ligands have been used to construct pseudo-octahedral Fe(II) complexes. For instance, tridentate ligand scaffolds incorporating a phenanthridine unit can be installed on an Fe(II) center, leading to the formation of dark-green complexes. researchgate.net The strong ligand field provided by N-heterocyclic carbene (NHC) ligands is particularly effective in modifying the properties of Fe(II) centers. Fe(II)-NHC complexes have shown potential as a new class of antibiotics, with their activity influenced by the lipophilicity of the ligand side-chains. mdpi.comrsc.org The magnetic moment for high-spin d⁶ octahedrally coordinated Fe²⁺ ions is typically around 5.46 B.M. nih.gov

Copper(II) Complexes: Copper(II) complexes with mixed ligands, including N-heterocycles like 1,10-phenanthroline, have been synthesized and characterized. frontiersin.org These complexes often exhibit distorted square planar or octahedral geometries. The electronic spectra of Cu(II) complexes typically show d-d transition bands in the visible region. nih.gov For example, a square planar Cu(II) complex might display a characteristic ²B₂g ← ²B₁g transition. jocpr.com The coordination of the ligand to the metal center is confirmed by shifts in the vibrational frequencies in IR spectroscopy and the appearance of new bands corresponding to metal-ligand bonds. frontiersin.org

Table 2: Characterization Data for Representative First-Row Transition Metal Complexes

| Metal Ion | Ligand Type | Geometry | Key Spectral Feature | Magnetic Moment (B.M.) | Reference |

|---|---|---|---|---|---|

| Fe(II) | Phenanthridine-based Tridentate | Pseudo-octahedral | Broad absorptions ~410, 510 nm | High-spin d⁶ (~5.46) | researchgate.netnih.gov |

Platinum(II) and Ruthenium(II) Complexes

The photophysical and electrochemical properties of platinum(II) and ruthenium(II) complexes make them highly suitable for applications in areas such as organic light-emitting diodes (OLEDs) and photocatalysis. The use of phenanthridine-derived ligands offers a powerful strategy to tune these properties.

Platinum(II) Complexes: Platinum(II) complexes are often four-coordinate with a square planar geometry. rsc.org NHC ligands derived from phenanthridine precursors can be used to form highly stable Pt(II) complexes. For example, cyclometalated platinum(II) complexes incorporating NHC ligands and other N^C ligands like benzoquinoline have been synthesized. rsc.org These complexes can be highly phosphorescent, with emission properties that are tunable based on the electronic nature of the ligands. researchgate.netnih.gov Characterization is typically performed using NMR spectroscopy (¹H, ¹³C, ¹⁹⁵Pt), mass spectrometry, and single-crystal X-ray diffraction to confirm the molecular structure and coordination environment. frontiersin.orgresearchgate.net

Ruthenium(II) Complexes: Ruthenium(II) complexes with bidentate N^N ligands like 6,6'-biphenanthridine (biphe) have been extensively studied. researchgate.networktribe.comnih.gov Both homoleptic, [Ru(biphe)₃]²⁺, and heteroleptic, [Ru(bpy)₂(biphe)]²⁺, complexes have been synthesized and characterized. researchgate.netnih.gov X-ray diffraction of [Ru(biphe)₃]²⁺ reveals a structure with intramolecular π-stacking between the biphe ligands. researchgate.net The introduction of the π-extended biphe ligand has a profound effect on the complex's properties. Electrochemical analysis shows multiple reversible reductions at less negative potentials compared to the archetypal [Ru(bpy)₃]²⁺, which is consistent with the lower-energy π* orbitals of the biphe ligand. researchgate.netnih.gov Photophysically, these complexes display emission that is significantly red-shifted (bathochromically shifted) by almost 200 nm compared to [Ru(bpy)₃]²⁺, a direct consequence of the stabilization of the ³MLCT (metal-to-ligand charge-transfer) excited state. researchgate.networktribe.comnih.gov

Table 3: Properties of a Ruthenium(II)-Biphenanthridine Complex

| Complex | Synthesis Method | Key Structural Feature | Emission Property | Electrochemical Feature | Reference |

|---|

Spectroscopic and Structural Analysis of Coordination Compounds

The characterization of coordination compounds derived from phenanthridine ligands is crucial for understanding their chemical and physical properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction provide detailed insights into the electronic environment and three-dimensional structure of these molecules. umanitoba.camdpi.com

For instance, ligands can be synthesized from precursors like 4-bromophenanthridine (B13691802), an isomer of this compound. umanitoba.ca The synthesis of (4-diphenylphosphino)phenanthridine, a ligand combining a soft phosphine donor with a hard phenanthridine N-donor, has been reported. umanitoba.ca The coordination of this ligand to a Ni(0) center to form a (P^N)Ni(COD) complex was confirmed by spectroscopic methods. The ³¹P{¹H} NMR spectrum of this nickel complex shows a downfield shift compared to the free ligand, indicating coordination to the metal center. umanitoba.ca Similarly, ¹H NMR provides evidence of coordination, with shifts observed for the protons on the phenanthridine backbone. umanitoba.ca

X-ray crystallography offers definitive structural elucidation. Analysis of a Ni(II) complex with a phenanthridine-based ligand revealed a distorted square planar geometry. umanitoba.ca The structure of a related Ru(II) complex, Ru(bpy)₂(biphe)₂, where 'biphe' is 6,6'-biphenanthridine, was determined by X-ray diffraction, confirming its coordination environment. researchgate.net In another study, platinum(II) complexes with N^C^N pincer ligands featuring phenanthridinyl arms were synthesized from 4-bromophenanthridine precursors. worktribe.com The ¹H NMR spectrum of the platinum(IV) species showed a smaller Pt-H coupling constant for the CH=N proton compared to the Pt(II) complex, consistent with a change from a square planar to a pseudo-octahedral environment. worktribe.com

UV-Vis absorption spectroscopy is used to probe the electronic transitions within the complexes. Metal complexes of (4-diphenylphosphino)phenanthridine exhibit multiple absorption bands in the UV-Vis spectrum, which are attributed to electronic transitions within the molecule. umanitoba.ca

| Compound | Technique | Key Observation / Value | Reference |

|---|---|---|---|

| 4-Bromophenanthridine | ¹H NMR (CDCl₃) | δ 9.39 (s, 1H, C6-H) | umanitoba.ca |

| (4-diphenylphosphino)phenanthridine | ³¹P{¹H} NMR (CDCl₃) | δ -13.2 ppm (s) | umanitoba.ca |

| [NiBr₂(PPh₂-phen)] | ³¹P{¹H} NMR (CDCl₃) | δ 30.6 ppm (s) | umanitoba.ca |

| [NiBr₂(PPh₂-phen)] | UV-Vis (λ, nm) | 298, 306, 325, 335, 358, 397 | umanitoba.ca |

| [CF₃LPtCl] | ¹⁹F NMR | δ -62.0 ppm | worktribe.com |

Photophysical Properties of Phenanthridine-Metal Complexes

The photophysical properties of metal complexes containing phenanthridine-based ligands are of significant interest, particularly for applications in fields like organic light-emitting diodes (OLEDs). These properties are governed by the nature of the electronic excited states.

Metal-to-Ligand Charge Transfer (MLCT) Studies

In many transition metal complexes, particularly those of d⁶ metals like Ru(II), Re(I), and Ir(III), the lowest energy excited states are often of Metal-to-Ligand Charge Transfer (MLCT) character. nih.govacs.org These states arise from the photo-induced promotion of an electron from a metal-centered d-orbital to a ligand-based π* orbital. acs.orgmdpi.com The phenanthridine moiety, with its extended π-system, provides low-lying π* orbitals that can readily accept this electron density, making it a suitable component for ligands in photoactive complexes. researchgate.netresearchgate.net

For iridium(III) complexes with imidazo-phenanthridine ligands, the emissive state is described as a mixture of ³MLCT and ³ILCT (Intra-Ligand Charge Transfer) characteristics. nih.gov The lowest-lying triplet state (T₁) primarily involves a transition from the Highest Occupied Molecular Orbital (HOMO), which has significant metal d-orbital character, to the Lowest Unoccupied Molecular Orbital (LUMO), which is localized on the ligand. nih.govacs.org This charge transfer from the metal to the ligand is fundamental to their phosphorescence. nih.govnih.gov

In contrast, for many first-row transition metals like Fe(II), the MLCT states are often rapidly deactivated by lower-lying, non-emissive metal-centered (MC) states. mdpi.comresearchgate.net However, strategic ligand design using phenanthridine and other moieties can alter the orbital energies. By incorporating strongly π-donating amido groups alongside π-accepting phenanthridine moieties, it is possible to invert the typical orbital ordering, where the HOMO gains substantial ligand character. This "HOMO inversion" has led to the development of Fe(II) complexes with long-lived excited states. nih.govrsc.org

Influence of Ligand Architecture on Emission Properties

The emission properties of phenanthridine-metal complexes, such as emission color, quantum yield, and lifetime, can be precisely tuned by modifying the ligand architecture. researchgate.net Introducing electron-donating groups (EDG) or electron-withdrawing groups (EWG) onto the phenanthridine framework significantly alters the electronic structure and, consequently, the photophysical properties. nih.govacs.org

In a series of homoleptic Ir(III) complexes based on 3-(2,6-dimethylphenyl)-7-R-imidazo[1,2-f]phenanthridine, changing the substituent 'R' from an EDG (-CH₃) to EWGs (-F, -CF₃) resulted in a redshift of the emission profile. nih.govacs.org This shift is correlated with a change in the ratio of ³MLCT to ³ILCT character in the excited state. nih.gov The introduction of EWGs stabilizes the LUMO energy, which suppresses non-radiative decay pathways through the MC (³d-d) state. nih.govacs.org This suppression leads to a dramatic increase in the phosphorescence quantum yield, from around 5-7% for the hydrogen- and methyl-substituted complexes to 27-30% for the fluorine- and trifluoromethyl-substituted complexes in solution. nih.govacs.org

Extending the π-conjugation of the ligand also has a profound effect. The use of 6,6'-biphenanthridine (biphe) as a ligand in Ru(II) complexes leads to a significant stabilization of the π* orbitals. researchgate.net This lowers the energy of the ³MLCT excited state, resulting in a massive bathochromic (red) shift of nearly 200 nm in the emission at 77 K compared to the archetypal [Ru(bpy)₃]²⁺ complex. researchgate.net

| Complex (Substituent) | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (Φ) | Lifetime τ (μs) | Reference |

|---|---|---|---|---|---|

| DMP–H (R = -H) | 386 | 468 | 0.07 | 1.10 | nih.gov |

| DMP–CH₃ (R = -CH₃) | 389 | 471 | 0.05 | 0.89 | nih.gov |

| DMP–F (R = -F) | 389 | 482 | 0.27 | 1.27 | nih.gov |

| DMP–CF₃ (R = -CF₃) | 393 | 490 | 0.30 | 1.08 | nih.gov |

Excited State Behavior and Distortions

The ultimate efficiency of a luminescent metal complex depends on the competition between radiative decay (phosphorescence) from the excited state and non-radiative decay pathways. A major deactivation channel for d⁶ complexes is thermal population of non-emissive, metal-centered (MC) d-d excited states. nih.govacs.org The fused, rigid structure of the imidazo-phenanthridine ligand helps to destabilize these MC states, thus promoting radiative decay from the desired ³MLCT state. nih.govacs.org

A peculiar feature of the phenanthridine framework is its ability to mitigate large structural distortions in the excited state. researchgate.net The ground state of phenanthridine is dominated by a structure resembling an imine-bridged biphenyl. This isolates the C=N moiety electronically from the rest of the π-system. In the excited state, this C=N unit can act as a "shock absorber," buffering against significant molecular rearrangement. researchgate.net This reduction in excited-state distortion minimizes the energy lost to vibrational relaxation, which can contribute to higher quantum efficiencies.

The dynamics of the excited state can be complex. In some Fe(II) N-heterocyclic carbene complexes, structural rearrangement in the excited state is observed on a picosecond timescale. mdpi.com For certain europium complexes, energy transfer from the triplet excited state of a phenanthridine ligand to the metal center is a key process for sensitizing the lanthanide's emission. northwestern.edu The rigidity of the ligand framework is crucial; transient mid-IR spectra have been used to monitor twisting vibrational modes of aromatic rings, which are related to non-radiative decay processes. acs.org

Applications of 6 Bromophenanthridine in Advanced Organic Synthesis and Materials Science

Catalytic Applications of Derived Complexes

The 6-bromophenanthridine moiety serves as a crucial precursor for the synthesis of complex ligands that can coordinate with various metal centers. The resulting metal complexes often exhibit significant catalytic activity, leveraging the unique electronic and steric properties of the phenanthridine (B189435) framework.

Photosensitizers and Photocatalysis

Photosensitizers are molecules that, upon light absorption, can initiate a chemical reaction without being consumed in the process. mdpi.com They are central to photoredox catalysis, a powerful synthetic methodology that uses light to drive chemical transformations. mdpi.com Complexes derived from phenanthridine are recognized for their potential as photosensitizers. umanitoba.ca

The general mechanism of photocatalysis involves the excitation of a photosensitizer (PS) to its singlet excited state (¹PS) by light. This is followed by intersystem crossing (ISC) to a longer-lived triplet state (³PS). mdpi.comrsc.org From this triplet state, the catalyst can engage in either an energy transfer or an electron transfer process with a substrate to generate reactive intermediates. mdpi.com

While direct studies on this compound-derived photosensitizers are emerging, the broader class of phenanthridine and related acridine (B1665455) derivatives has shown significant promise. nih.gov The extended π-system of the phenanthridine core is adept at absorbing light, and its structure can be modified to tune the photophysical properties, such as the excited-state redox potentials, which are critical for determining photocatalytic reactivity. rsc.org The bromine atom on this compound provides a convenient handle for synthesizing more elaborate ligands to coordinate with metals like ruthenium or iridium, or for constructing purely organic photosensitizers, thereby expanding the toolkit for light-driven chemical synthesis. mdpi.comnih.gov

Hydrogenation Catalysis

Hydrogenation is a fundamental chemical reaction with broad industrial importance. The development of efficient catalysts for this process, particularly for challenging substrates like N-heterocycles, is an active area of research. Ruthenium complexes have emerged as powerful catalysts for the hydrogenation of various substrates, including phenanthridine derivatives themselves. rsc.orgarabjchem.org

Research has demonstrated the successful hydrogenation of the phenanthridine core using ruthenium complexes featuring pincer-type ligands. rsc.org For instance, a ruthenium complex with a CNN(H) pincer ligand was shown to effectively hydrogenate phenanthridine. rsc.org In a related study, the first asymmetric hydrogenation of phenanthridines was achieved using chiral cationic ruthenium diamine complexes, yielding 5,6-dihydrophenanthridine (B3050675) products with high enantioselectivity (up to 92% ee). researchgate.netdicp.ac.cn This work highlighted that the choice of the catalyst's counteranion was critical for achieving high stereoselectivity. dicp.ac.cn

Furthermore, ruthenium(II)-p-cymene complexes containing a 6-bromo-substituted quinoline-pyridine ligand (a structurally related N-heterocycle) have been synthesized and shown to be effective catalysts for the transfer hydrogenation of ketones. mdpi.com A complex of this type achieved a 94% conversion of benzophenone (B1666685) to benzhydrol within three hours. mdpi.com These examples underscore the utility of the 6-bromo-N-heterocycle motif as a foundational element in designing ligands for potent hydrogenation catalysts. The bromine atom allows for further synthetic elaboration, enabling the fine-tuning of the ligand's electronic and steric environment to optimize catalytic performance.

| Catalyst Type | Substrate | Key Finding | Reference |

| Chiral Cationic Ruthenium Diamine Complexes | Phenanthridines | First asymmetric hydrogenation of phenanthridines; up to 92% ee. Counteranion choice is critical. | researchgate.netdicp.ac.cn |

| Ruthenium CNN(H) Pincer Complex | Phenanthridine | Efficient hydrogenation of the phenanthridine ring system. | rsc.org |

| Ruthenium(II)-p-Cymene with 6-Bromo-Qpy Ligand | Benzophenone | Effective transfer hydrogenation catalyst, achieving 94% conversion. | mdpi.com |

A³-Coupling Reactions using Derived Carbene Complexes

The A³-coupling reaction, a three-component reaction involving an aldehyde, an amine, and a terminal alkyne, is a highly efficient method for synthesizing propargylamines, which are important building blocks in medicinal chemistry. mdpi.com The catalysts for this reaction are often based on coinage metals like silver(I) and gold(I) stabilized by N-heterocyclic carbene (NHC) ligands. mdpi.comrsc.org

This compound is a key starting material for synthesizing phenanthridine-tethered NHC ligands. researchgate.net In one study, a phenanthridine-containing imidazolium (B1220033) salt was prepared and subsequently used to create dinuclear silver(I)-NHC complexes. researchgate.net These silver complexes were then successfully employed as catalysts in the A³-coupling reaction. researchgate.net

The study revealed that the catalytic performance was influenced by the structure of the NHC ligand. Specifically, increasing the length of the alkyl substituent on the carbene ligand led to improved catalytic yields. researchgate.net This demonstrates how the phenanthridine scaffold, introduced via this compound, can be integrated into sophisticated ligand systems to influence catalytic outcomes. The NHC's strong sigma-donating ability stabilizes the metal center, while the bulky phenanthridine unit can influence the steric environment around the active site. researchgate.nettcichemicals.com

Supramolecular Chemistry and Molecular Engineering

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. wikipedia.org The unique structural and electronic properties of this compound make it an intriguing candidate for use as a building block in this field.

Use as Building Blocks for Complex Molecular Assemblies

Molecular self-assembly is the spontaneous organization of molecules into ordered structures. acs.org Phenanthridine and its derivatives are attractive building blocks for creating complex molecular assemblies due to their rigid, planar structure and potential for multiple non-covalent interactions. nih.govresearchgate.net The phenanthridine core can participate in π-π stacking interactions, while the heterocyclic nitrogen atom can act as a hydrogen bond acceptor. researchgate.netbeilstein-journals.org

The bromine atom at the 6-position of this compound provides a reactive site for introducing other functional groups through cross-coupling reactions. This allows for the design of more complex building blocks where the phenanthridine unit acts as a rigid scaffold, directing the spatial arrangement of other appended molecular components. For example, researchers have created amino acid-phenanthridine conjugates and peptide-bridged bis-phenanthridine derivatives, demonstrating the molecule's utility in constructing larger, functional architectures. nih.govbeilstein-journals.org The self-assembly of such derivatives can be influenced by factors like concentration and solvent, and can be controlled through specific interactions like halogen bonding. acs.orgacs.org

Host-Guest Chemistry in Supramolecular Systems

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. wikipedia.org This molecular recognition is driven by non-covalent forces and is fundamental to many biological processes and technological applications, such as sensing and drug delivery. wikipedia.orgnih.gov

While specific host-guest systems based on this compound are an emerging area, studies on phenanthridine itself forming complexes with dicarboxylic acids have shown that it can act as a base to form either neutral cocrystals or salts, depending on the pKa of the acidic guest. researchgate.net This ability to engage in tunable interactions is a hallmark of versatile components in host-guest chemistry. nih.govresearchgate.net The 6-bromo functionality offers a strategic point to covalently link the phenanthridine unit to other molecular structures, potentially creating novel hosts with tailored recognition properties or guests designed to bind specific host molecules.

Design of Functional Supramolecular Architectures

The strategic placement of a bromine atom on the phenanthridine scaffold makes this compound a valuable building block in the design of functional supramolecular architectures. vulcanchem.comresearchgate.net Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to create larger, well-organized structures. researchgate.netfrontiersin.org The bromine atom in this compound serves as a key functional group, enabling its incorporation into these complex systems through various chemical reactions. vulcanchem.com

The design of these architectures often relies on coordination-driven self-assembly, where metal ions direct the spatial arrangement of organic ligands. frontiersin.orguniv-angers.fr The phenanthridine core, with its nitrogen atom, can act as a ligand, binding to metal centers. researchgate.netumanitoba.ca The bromine atom provides a reactive site for further modification, allowing for the creation of polytopic ligands that can connect multiple metal centers, leading to the formation of discrete, cage-like structures or extended coordination polymers. vulcanchem.comresearchgate.net

Researchers have utilized derivatives of halogenated phenanthridines to construct complex supramolecular systems. For instance, by creating ligands with multiple binding sites, it's possible to form tetrahedral or cubic coordination cages. researchgate.net The principles of self-assembly, guided by the specific geometry of the ligands and the coordination preferences of the metal ions, allow for the rational design of these intricate structures. frontiersin.orgkdpublications.in The ability to form such organized assemblies is crucial for developing new materials with tailored properties for applications in catalysis, molecular recognition, and materials science. researchgate.netuniv-angers.fr

Development of Optoelectronic Materials

This compound and its derivatives are emerging as important components in the development of advanced optoelectronic materials, particularly for use in Organic Light-Emitting Diodes (OLEDs). catsyn.comumanitoba.ca The phenanthridine structure itself is a promising scaffold for these applications due to its extended π-conjugated system, which is essential for charge transport and emissive properties. researchgate.netumanitoba.ca

Role in Organic Light-Emitting Diode (OLED) Materials Development

The core of OLED technology relies on organic compounds that emit light when an electric current is applied. acsmaterial.com These devices are constructed from multiple layers of organic materials, each serving a specific function, such as charge injection, charge transport, and light emission. acsmaterial.comheegermaterials.com this compound serves as a crucial intermediate in the synthesis of more complex molecules tailored for these devices. catsyn.comsunfinelabs.com

The bromine atom on the phenanthridine ring acts as a versatile chemical handle. vulcanchem.com It allows for the attachment of other functional groups through cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. vulcanchem.com This functionalization is key to fine-tuning the electronic and photophysical properties of the final material. For instance, attaching electron-donating or electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn influences the color and efficiency of the light emission. researchgate.netrsc.org

Derivatives of phenanthridine have been incorporated into various layers of OLEDs. For example, they can be used to create host materials for the emissive layer or as components of electron-transporting materials (ETMs). acsmaterial.comrsc.org The development of efficient ETMs is critical for achieving high-performance OLEDs, and the rigid, planar structure of the phenanthridine core is advantageous for facilitating electron mobility. rsc.org The ability to synthesize a wide array of derivatives from this compound makes it a valuable platform for the research and development of new and improved OLED materials. heegermaterials.comcatsyn.com

Luminescent Properties and Quantum Yields

The luminescent properties of materials derived from this compound are central to their application in OLEDs. Luminescence is the emission of light from a substance, and in the context of OLEDs, this is electroluminescence. The efficiency of this process is quantified by the photoluminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. nih.gov

The introduction of different substituents onto the phenanthridine core via the bromine handle can significantly impact the luminescent properties. researchgate.net For example, the creation of platinum(II) complexes with phenanthridine-based ligands has been shown to produce bright emitters. worktribe.com The quantum yields of these materials can be enhanced by strategic ligand design, such as expanding the chelate ring size from five to six-membered rings, which can offset deleterious effects and boost photophysical properties. worktribe.com In some cases, photoluminescence quantum yields of up to 0.09 ± 0.02 have been achieved for such complexes. worktribe.com

The fluorescence quantum yield is a critical parameter for the emitters used in OLEDs. nih.gov Research into related N-heterocyclic systems has shown that modifications to the molecular structure, such as benzannulation, can influence the emissive states and enhance quantum yields. worktribe.com While specific quantum yield data for this compound itself is not extensively reported in the provided context, the studies on its derivatives and related compounds underscore the importance of this molecular framework in developing materials with high quantum efficiencies for optoelectronic applications. worktribe.comumanitoba.ca The ability to systematically modify the structure starting from this compound allows for the tuning of emission wavelengths and the optimization of quantum yields, which is a key goal in OLED material development. researchgate.networktribe.com

Theoretical and Computational Investigations of 6 Bromophenanthridine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for understanding the intricacies of molecular structure and reactivity. In the study of 6-bromophenanthridine and its derivatives, these computational methods provide profound insights into their electronic properties and behavior.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in physics, chemistry, and materials science. wikipedia.org DFT calculations are based on the principle that the properties of a many-electron system can be determined from its electron density. wikipedia.orgaimspress.com This approach is computationally less expensive than traditional wavefunction-based methods while often providing a good balance of accuracy. wikipedia.orgohio-state.edu

In the context of this compound and its derivatives, DFT calculations are employed to understand their ground-state electronic structure. scispace.com These calculations can reveal important information about the distribution of electrons within the molecule, which in turn influences its chemical reactivity and physical properties. scispace.com For instance, DFT can be used to determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's electronic stability and its potential to participate in chemical reactions.

Studies on related phenanthridine (B189435) derivatives have shown that DFT is effective in modeling their electronic properties. For example, in complexes containing phenanthridine-based ligands, DFT calculations have been used to analyze the molecular orbital energy levels. worktribe.com These studies often show that the HOMO has significant metal character mixed with contributions from the ligand, while the LUMO is primarily located on the ligand framework. worktribe.com This type of analysis is crucial for understanding charge transfer processes within the molecule.

Furthermore, DFT has been instrumental in exploring the impact of substituents on the electronic structure of the phenanthridine core. By introducing different functional groups, such as the bromo group in this compound, the electronic properties can be tuned. Computational studies can predict how these modifications will alter the orbital energies and electron distribution, guiding the synthesis of new derivatives with desired characteristics. mit.edu

Table 1: Key Concepts in Density Functional Theory

| Concept | Description |

| Electron Density | A measure of the probability of an electron being present at a specific location. In DFT, all properties of a system are considered to be a functional of the electron density. |

| Hohenberg-Kohn Theorems | The foundational theorems of DFT. The first theorem states that the ground-state electron density uniquely determines the external potential and thus all properties of the system. The second theorem states that the ground-state energy can be obtained by minimizing the energy functional with respect to the electron density. wikipedia.org |

| Kohn-Sham Equations | A set of equations that reformulate the problem of interacting electrons into a more manageable problem of non-interacting electrons moving in an effective potential. This effective potential includes the external potential and the effects of exchange and correlation. wikipedia.org |

| Exchange-Correlation Functional | An approximation to the exchange and correlation energy of the interacting electron system. The accuracy of DFT calculations largely depends on the quality of the chosen exchange-correlation functional. aimspress.com |

| HOMO & LUMO | The Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, respectively. The energy difference between them is the HOMO-LUMO gap, which is an important indicator of a molecule's excitability and chemical reactivity. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for studying the properties of electronic excited states. umanitoba.carsc.org It has become a popular method in quantum chemistry due to its favorable balance of computational cost and accuracy for many applications. rsc.orgfaccts.dearxiv.org TD-DFT allows for the calculation of excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital, and oscillator strengths, which are related to the intensity of electronic transitions. faccts.de

For this compound and its derivatives, TD-DFT is crucial for understanding their photophysical properties, such as absorption and emission of light. umanitoba.ca By calculating the excited state energies and transition probabilities, TD-DFT can predict the molecule's UV-Vis absorption spectrum. This information is vital for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

Computational studies on similar phenanthridine-based systems have demonstrated the utility of TD-DFT in elucidating their photophysics. For instance, TD-DFT calculations have been used to investigate the nature of optical transitions in coordination complexes containing phenanthridine ligands. umanitoba.ca These calculations can identify whether a transition is localized on the ligand (a π-π* transition) or involves charge transfer between different parts of the molecule.

Furthermore, TD-DFT can be used to optimize the geometries of excited states, providing insights into how the molecule's structure changes upon photoexcitation. umanitoba.ca This is important for understanding processes like fluorescence and phosphorescence. By comparing the ground and excited state structures, one can analyze the geometric relaxation that occurs after light absorption, which influences the emission properties. In some cases, TD-DFT has been used to study the excited states of protonated forms of phenanthridine derivatives, revealing how changes in the chemical environment can affect their emission characteristics. researchgate.net

Table 2: Applications of TD-DFT in Studying Excited States

| Application | Description |

| Excitation Energies | Calculation of the energy difference between the ground state and various excited states. This corresponds to the energies of light that a molecule can absorb. faccts.de |

| Oscillator Strengths | A measure of the probability of a particular electronic transition occurring. Higher oscillator strengths correspond to more intense absorption peaks in a spectrum. faccts.de |

| UV-Vis Spectra Simulation | By combining calculated excitation energies and oscillator strengths, a theoretical UV-Vis absorption spectrum can be generated, which can be compared with experimental data. |

| Excited State Geometry Optimization | Determination of the stable molecular structure in an excited electronic state. This is important for understanding emission processes. umanitoba.ca |

| Analysis of Transition Character | Identification of the nature of an electronic transition, such as whether it is a localized excitation or a charge-transfer excitation. rsc.org |

Mechanistic Insights from Computational Models

Computational modeling provides a powerful lens through which to view and understand the intricate details of chemical reactions. For this compound and its derivatives, these models are instrumental in mapping out reaction pathways and characterizing the fleeting structures of transition states.

Reaction Pathway Analysis

Reaction pathway analysis involves the computational exploration of the potential energy surface to identify the most likely sequence of steps that transform reactants into products. numberanalytics.com This analysis is fundamental to understanding reaction mechanisms, predicting reaction outcomes, and designing new chemical processes. numberanalytics.com Methods like the Nudged Elastic Band (NEB) and Intrinsic Reaction Coordinate (IRC) are commonly used to compute these pathways. numberanalytics.com

In the context of reactions involving this compound, computational analysis can elucidate the mechanism of its formation or its subsequent transformations. For example, understanding the synthesis of phenanthridine derivatives often involves studying the key bond-forming steps. Computational models can help to identify intermediates and transition states along the reaction coordinate, providing a detailed picture of how the reaction proceeds. mdpi.com

For instance, in the synthesis of related heterocyclic compounds, computational studies have been used to investigate the feasibility of different proposed reaction mechanisms. dicp.ac.cn By calculating the energy barriers associated with each step, researchers can determine the most energetically favorable pathway. This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve yields and selectivity.

Moreover, reaction pathway analysis can be applied to understand the reactivity of this compound in various chemical transformations. For example, in cross-coupling reactions where the bromine atom is substituted, computational models can help to understand the oxidative addition and reductive elimination steps that are often involved in catalytic cycles.

Table 3: Common Methods for Reaction Pathway Analysis

| Method | Description |

| Potential Energy Surface (PES) | A mathematical surface that represents the energy of a molecule as a function of its geometry. Reaction pathways correspond to paths on this surface. |

| Nudged Elastic Band (NEB) | A method for finding the minimum energy path between given reactant and product states. It works by optimizing a series of intermediate images along the reaction path. numberanalytics.com |

| Intrinsic Reaction Coordinate (IRC) | A path on the potential energy surface that connects a transition state to the reactants and products. Following the IRC from a transition state confirms that it connects the desired species. numberanalytics.com |

| Minimum Energy Path (MEP) | The path of steepest descent from a transition state down to the reactants and products on the potential energy surface. It represents the most likely trajectory for a reaction at low temperatures. numberanalytics.com |

Transition State Characterization

A transition state is a specific configuration along a reaction coordinate that corresponds to the highest potential energy point on the minimum energy path between reactants and products. libretexts.org The characterization of transition states is a cornerstone of computational chemistry, as the energy of the transition state determines the activation energy and thus the rate of a chemical reaction. libretexts.org

For reactions involving this compound, identifying and characterizing the relevant transition states is crucial for a complete mechanistic understanding. Computational methods are used to locate these high-energy structures on the potential energy surface. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For example, in a substitution reaction at the 6-position of the phenanthridine ring, computational chemists would search for the transition state corresponding to the breaking of the carbon-bromine bond and the formation of a new bond. By analyzing the geometry and electronic structure of this transition state, they can gain insights into the factors that stabilize or destabilize it, and thus influence the reaction rate.

Furthermore, the characterization of transition states can aid in the design of catalysts. By understanding how a catalyst interacts with the transition state, it is possible to design new catalysts that lower the activation energy more effectively. For instance, in catalytic C-H activation reactions involving related N-heterocycles, computational studies have been used to model the transition states of the key bond-breaking and bond-forming steps.

Structure-Property Relationships through Computational Modeling

A central goal in chemistry and materials science is to understand and predict how the structure of a molecule determines its properties. simea.eu Computational modeling has emerged as a powerful tool for establishing these structure-property relationships, enabling the rational design of new molecules and materials with tailored functionalities. mit.edusimea.eu

For this compound and its derivatives, computational modeling can be used to systematically investigate how changes in the molecular structure affect various properties. By creating a library of virtual compounds with different substituents or modifications to the phenanthridine core, researchers can perform high-throughput computational screening to identify candidates with desired characteristics.

For example, in the development of new materials for organic electronics, it is important to control properties such as the HOMO-LUMO gap, charge carrier mobility, and solubility. Computational models can predict these properties for a range of this compound derivatives, allowing for a more focused and efficient synthetic effort. By correlating calculated properties with structural features, it is possible to derive design principles for new materials.

Similarly, in the context of medicinal chemistry, computational models can be used to predict how structural modifications to a lead compound might affect its binding affinity to a biological target or its pharmacokinetic properties. While dosage and safety profiles are outside the scope of this discussion, the underlying principles of structure-property relationships are still relevant.

The ability to computationally predict properties from structure is not only valuable for designing new molecules but also for understanding the behavior of existing ones. For instance, by modeling the interaction of this compound with its environment, such as a solvent or a host molecule, it is possible to understand how these interactions influence its properties. This can be particularly important for applications where the molecule is part of a larger assembly or device.

Prediction of Reactivity and Selectivity

Theoretical models are instrumental in predicting the chemical behavior of this compound and its derivatives. By calculating various electronic properties, chemists can forecast how these molecules will interact with other reagents and predict the outcome of chemical reactions.

A foundational approach to understanding chemical reactivity is the Molecular Electron Density Theory (MEDT), which posits that changes in electron density are responsible for molecular reactivity. mdpi.com Computational methods, particularly DFT, are used to calculate global chemical reactivity descriptors that quantify a molecule's reactive tendencies. doi.orgnih.gov Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. doi.org

Other important reactivity descriptors that can be calculated from HOMO and LUMO energies include:

Chemical Potential (µ): Measures the tendency of an electron to escape from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. doi.orgnih.gov

For example, studies on substituted heterocyclic compounds show that the introduction of different functional groups, such as halogens, significantly alters these parameters. chemrxiv.org Halogen substitution can lead to a decrease in the electrophilicity index, and analysis of the Molecular Electrostatic Surface Potential (MESP) can identify the most probable sites for electrophilic attack. chemrxiv.org